molecular formula C30H46O5 B577257 (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one CAS No. 13855-03-3

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one

Katalognummer: B577257
CAS-Nummer: 13855-03-3
Molekulargewicht: 486.693
InChI-Schlüssel: KUPRFGZRDQGGDP-WZQDHZQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is a naturally occurring compound with the molecular formula C30H46O5 . It is known for its complex structure and significant biological activities. The compound is classified as a lanostane-type triterpenoid and is often studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:

    Formation of the Lanostane Skeleton: This involves cyclization reactions to form the core structure.

    Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.

    Lactonization: Formation of the γ-lactone ring, which is a characteristic feature of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as certain fungi or plants. The extraction process includes:

    Cultivation of Source Organisms: Growing the fungi or plants under controlled conditions.

    Extraction: Using solvents to extract the compound from the biomass.

    Purification: Employing techniques like chromatography to purify this compound from other components.

Analyse Chemischer Reaktionen

Types of Reactions: (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated derivatives, ketones, and substituted lanostane derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cell signaling and regulation.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.

Wirkmechanismus

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one exerts its effects through multiple mechanisms, including:

Vergleich Mit ähnlichen Verbindungen

(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific inhibition of peroxiredoxin 1 and glutaredoxin 3, which are not commonly targeted by other similar compounds .

Eigenschaften

CAS-Nummer

13855-03-3

Molekularformel

C30H46O5

Molekulargewicht

486.693

InChI

InChI=1S/C30H46O5/c1-18(2)8-11-23(32)28(7)30(34)17-16-27(6)20-9-10-21-25(3,4)22(31)13-14-26(21,5)19(20)12-15-29(27,30)24(33)35-28/h9,12,18,21-23,31-32,34H,8,10-11,13-17H2,1-7H3/t21-,22-,23?,26+,27-,28-,29+,30-/m0/s1

InChI-Schlüssel

KUPRFGZRDQGGDP-WZQDHZQCSA-N

SMILES

CC(C)CCC(C1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.